molecular formula C11H11ClN2O2 B2559446 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride CAS No. 1955531-31-3

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride

Cat. No.: B2559446
CAS No.: 1955531-31-3
M. Wt: 238.67
InChI Key: WPHJKMVPMYVYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C11H10N2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable acetic acid derivative under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-imidazol-1-ylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHJKMVPMYVYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.